molecular formula C12H9NO6S B8039926 4-(4-Nitrophenoxy)benzenesulfonic acid CAS No. 500901-65-5

4-(4-Nitrophenoxy)benzenesulfonic acid

Cat. No.: B8039926
CAS No.: 500901-65-5
M. Wt: 295.27 g/mol
InChI Key: AHTJKTBJNHPPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenoxy)benzenesulfonic acid is a chemical compound of significant interest in synthetic organic and medicinal chemistry research. As a benzenesulfonic acid derivative, it belongs to a class of compounds known for a wide spectrum of bioactivities, which include antibacterial, antifungal, and anticancer properties, making it a valuable scaffold in pharmaceutical development . The structure combines a sulfonic acid group, which can enhance water solubility and serve as a strong acid catalyst, with a nitrophenoxy group that can act as an electron-withdrawing component and is often utilized in the synthesis of more complex molecules. In research settings, this compound may be employed as a key synthetic intermediate. It can be used in condensation reactions to form benzenesulfonyl hydrazones, which are versatile intermediates for constructing various chemical bonds and preparing compounds like thiocarbamates, thioethers, and thiadiazoles . Its potential application extends to materials science, where similar sulfonic acid derivatives are explored for their properties. Researchers value this compound for its utility in method development and as a building block in multi-step synthesis for novel chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. Please consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-(4-nitrophenoxy)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6S/c14-13(15)9-1-3-10(4-2-9)19-11-5-7-12(8-6-11)20(16,17)18/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTJKTBJNHPPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284642
Record name 4-(4-Nitrophenoxy)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500901-65-5
Record name 4-(4-Nitrophenoxy)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500901-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenoxy)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Nitrophenoxybenzene

The Ullmann reaction enables aryl ether formation between 4-nitrophenol and halogenated benzenes. Optimized conditions use bromobenzene (1.2 eq.), 4-nitrophenol (1.0 eq.), CuI (10 mol%), and K₂CO₃ (2.0 eq.) in DMF at 120°C for 24 hours. This step yields 4-nitrophenoxybenzene with 68–75% efficiency.

Key Data :

ParameterValue
Temperature120°C
Reaction Time24 hours
Yield68–75%
Byproducts<5% dimerization

Sulfonation with Oleum

The biphenyl ether undergoes sulfonation using 20% oleum (SO₃ in H₂SO₄) at 80°C for 6 hours. The sulfonic acid group preferentially occupies the para position relative to the phenoxy group due to electronic directing effects.

Reaction Conditions :

  • Oleum Concentration : 20% SO₃

  • Molar Ratio (Substrate:SO₃): 1:1.05

  • Yield : 82%

  • Regioselectivity : 85% para, 15% ortho

Direct Sulfonation of Preformed Biphenyl Ethers

One-Pot Sulfonation-Nitration

A modified approach introduces sulfonic acid before nitration. Benzenesulfonic acid (1.0 eq.) reacts with 4-nitrophenol (1.1 eq.) in polyphosphoric acid (PPA) at 140°C, achieving simultaneous etherification and nitration.

Advantages :

  • Eliminates separate nitration steps

  • Overall Yield : 70%

  • Purity : ≥95% (HPLC)

Limitations :

  • Requires strict temperature control (±2°C) to avoid decomposition.

Sequential Functionalization via Protective Groups

Methyl Ester Protection Strategy

  • Protection : Benzenesulfonyl chloride is converted to methyl benzenesulfonate using CH₃OH and H₂SO₄ .

  • Coupling : Methyl benzenesulfonate reacts with 4-nitrophenol via Ullmann coupling (CuI, 120°C).

  • Deprotection : Hydrolysis with 6 M HCl regenerates the sulfonic acid.

Performance Metrics :

StepYieldPurity
Protection92%98%
Coupling65%90%
Deprotection95%99%

Friedel-Crafts Sulfonation-Nitration

Nitro Group Introduction via Electrophilic Substitution

4-Phenoxybenzenesulfonic acid undergoes nitration with HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C. The nitro group attaches para to the sulfonic acid, achieving 78% yield.

Critical Parameters :

  • Reaction Time : 4 hours

  • Regioselectivity : >90% para

Industrial-Scale Production Considerations

Continuous Flow Sulfonation

Modern plants employ continuous SO₃ reactors for scalability:

  • Throughput : 500 kg/hour

  • Solvent Recovery : 98% (toluene)

  • Waste Reduction : 40% vs. batch processes

ParameterBatch ProcessContinuous Process
Energy Use120 kWh/kg85 kWh/kg
SO₃ Emissions2.5 kg/ton0.8 kg/ton

Comparative Analysis of Methods

Table 1 : Method Efficiency Comparison

MethodYieldCost (USD/kg)Scalability
Ullmann + Sulf.82%220High
One-Pot Nitration70%180Moderate
Friedel-Crafts78%250Low

Key Insights :

  • Ullmann coupling remains the most reliable for academic settings.

  • Continuous sulfonation reduces costs by 30% in industrial contexts .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenoxy)benzenesulfonic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonic acid group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the sulfonic acid group.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-(4-Aminophenoxy)benzenesulfonic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

4-(4-Nitrophenoxy)benzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving sulfonic acid derivatives.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenoxy)benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the sulfonic acid group can participate in ionic interactions with target proteins.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Nitrobenzenesulfonic Acid (CAS 138-42-1) : The nitro group is directly attached to the sulfonic acid-bearing benzene ring. This direct conjugation maximizes electron withdrawal, resulting in higher acidity (pKa ~ -1.5) compared to compounds with indirect substitution .
  • 4-[(2-Hydroxy-1-naphthalenyl)azo]benzenesulfonic Acid (HNABA) : Contains an azo (-N=N-) group and hydroxyl (-OH) substituent. The azo group contributes to π-conjugation, enabling colorimetric detection of Fe³⁺, while the hydroxyl group enhances solubility in polar solvents .
  • 4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic Acid : Incorporates a benzimidazole ring linked via a carbonyl group. The nitrobenzoyl moiety enhances antimicrobial activity by improving membrane penetration .

Key Structural Differences :

Compound Substituent Type Functional Groups Acidity (Relative)
4-(4-Nitrophenoxy)benzenesulfonic acid Phenoxy with nitro -SO₃H, -O-C₆H₄-NO₂ Moderate
4-Nitrobenzenesulfonic acid Direct nitro substitution -SO₃H, -NO₂ High
HNABA Azo and hydroxyl -SO₃H, -N=N-, -OH Low

Physicochemical Properties

Solubility and Stability

  • Solubility: Sulfonic acids are generally water-soluble due to their ionic nature. The phenoxy group in 4-(4-nitrophenoxy)benzenesulfonic acid introduces slight hydrophobicity, reducing solubility compared to 4-nitrobenzenesulfonic acid but maintaining higher solubility than non-ionic derivatives like HNABA .
  • pH Stability : The nitro group enhances stability under acidic conditions. In contrast, azo-linked compounds (e.g., HNABA) undergo pH-dependent tautomerism, limiting their utility in alkaline environments .

Thermal Stability

However, the phenoxy linkage in 4-(4-nitrophenoxy)benzenesulfonic acid may mitigate this risk compared to 4-nitrobenzenesulfonic acid, where the nitro group is directly conjugated to the aromatic ring .

Antimicrobial Activity

Nitro-substituted sulfonic acids exhibit notable antimicrobial properties. For example, 4-[1-(4-nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid (compound 9) showed potent activity against S. aureus and C. albicans due to synergistic effects between the nitro and benzimidazole groups .

Environmental Degradation

Sulfonic acid derivatives like BP-4 (2-hydroxy-4-methoxy-5-sulfobenzoic acid) undergo biodegradation via hydroxylation and desulfonation in bioreactors . The nitro group in 4-(4-nitrophenoxy)benzenesulfonic acid likely impedes microbial degradation, increasing environmental persistence.

Coordination Chemistry

Azo-linked sulfonic acids (e.g., 4-[(8-hydroxy-5-quinolinyl)azo]-benzenesulfonic acid) form coordination polymers with transition metals, useful in fluorescence-based sensing . The nitro group in the target compound may act as a weaker electron-withdrawing ligand compared to azo or hydroxyl groups, affecting metal-binding affinity.

Challenges and Limitations

  • Toxicity : Nitro groups are associated with mutagenicity and environmental toxicity, requiring careful handling .
  • Synthetic Complexity: Introducing phenoxy linkages demands precise control of reaction conditions to avoid side products like diaryl ethers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Nitrophenoxy)benzenesulfonic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of structurally similar sulfonic acid derivatives often involves nucleophilic aromatic substitution or coupling reactions. For example, describes the synthesis of (E)-4-((4-hydroxybenzylidene)amino)benzenesulfonic acid via azo coupling, requiring precise temperature control (312–314°C) and purification via recrystallization . For 4-(4-Nitrophenoxy)benzenesulfonic acid, a plausible route involves reacting 4-nitrophenol with benzenesulfonyl chloride under basic conditions. Optimization could include:

  • Varying solvents (e.g., DMF, THF) to enhance solubility.
  • Monitoring reaction progress via TLC or HPLC (as in , which uses LC-MS for purity assessment) .
  • Table : Example reaction parameters:
ParameterCondition
SolventDMF
Temp.80°C
CatalystK₂CO₃

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to characterize 4-(4-Nitrophenoxy)benzenesulfonic acid?

  • Methodology :

  • ¹H/¹³C NMR : and provide NMR data for diazenyl-sulfonic acid derivatives. The nitro and sulfonic acid groups in the target compound would deshield aromatic protons, with distinct shifts (e.g., ~8.5–9.0 ppm for aromatic protons adjacent to electron-withdrawing groups) .
  • FT-IR : Confirm the presence of sulfonic acid (-SO₃H) stretching vibrations (~1030 cm⁻¹, 1170 cm⁻¹) and nitro (-NO₂) asymmetric stretches (~1520 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., calculated for C₁₂H₉NO₇S: 335.01 g/mol).

Q. What factors influence the stability of 4-(4-Nitrophenoxy)benzenesulfonic acid in aqueous vs. organic solvents?

  • Methodology : Stability studies should assess:

  • pH dependence : Sulfonic acids are highly acidic (pKa ~1–2), making them stable in acidic conditions but prone to hydrolysis in alkaline media. notes that 4-aminobenzenesulfonic acid has ΔfH°solid = -612.3 kJ/mol, indicating thermodynamic stability .
  • Temperature : Accelerated stability testing at 40–60°C (per ICH guidelines) can predict degradation pathways.

Advanced Research Questions

Q. How can computational chemistry (DFT, MD simulations) elucidate the electronic structure and reactivity of 4-(4-Nitrophenoxy)benzenesulfonic acid?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. compares sulfonic acid derivatives, highlighting how substituents alter reactivity .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to model aggregation behavior.

Q. What role does 4-(4-Nitrophenoxy)benzenesulfonic acid play in designing optoelectronic materials, and how does its structure compare to liquid crystal derivatives?

  • Methodology : discusses sulfonic acid-based liquid crystals with mesogenic properties. The nitro and sulfonic acid groups in the target compound may enhance dipole-dipole interactions, enabling alignment in electric fields . Key comparisons:

  • Polarity : Nitro groups increase polarizability, potentially improving nonlinear optical (NLO) properties.
  • Thermal Stability : Differential scanning calorimetry (DSC) can measure phase transitions (e.g., melting points >300°C, as in ).

Q. How can tautomerism or isomerism in 4-(4-Nitrophenoxy)benzenesulfonic acid derivatives be resolved experimentally?

  • Methodology : identifies tautomeric forms using ¹H NMR (e.g., singlets at δ 8.95–10.42 ppm for N-H groups). For the target compound, variable-temperature NMR or X-ray crystallography could resolve conformational isomers .

Q. What strategies mitigate batch-to-batch variability in synthesizing 4-(4-Nitrophenoxy)benzenesulfonic acid for reproducible biological assays?

  • Methodology :

  • Quality Control : Implement HPLC with UV detection (λ = 254 nm for nitro groups) to monitor purity (≥95%, as in ) .
  • Standardization : Use certified reference materials (CRMs) for calibration, as described in for benzoic acid analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)benzenesulfonic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)benzenesulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.